molecular formula C11H8N2O2 B1584209 4-(4-Nitrophenyl)pyridine CAS No. 4282-45-5

4-(4-Nitrophenyl)pyridine

Cat. No. B1584209
CAS RN: 4282-45-5
M. Wt: 200.19 g/mol
InChI Key: XBXSGMVYJPSYLI-UHFFFAOYSA-N
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Patent
US07816020B2

Procedure details

In a 300-ml four-necked flask were placed 206.2 g (2.10 moles) of concentrated sulfuric acid and 19.6 g (0.19 mole) of 60% nitric acid. The mixture was stirred on an ice bath and 25.7 g (0.17 mole) of 4-phenylpyridine was added at 0° C. After the addition, the stirring was continued at 0° C. for three hours. The reaction mixture thus prepared was added in drops to 1250.0 g of ice placed in a 2000-ml four-necked flask. The mixture was stirred on an ice bath and 600.6 g (4.43 moles) of a 29.5% aqueous solution of sodium hydroxide was added in drops. Thereafter, a solid was recovered by filtration at 0° C. The solid was washed with water and recrystallized twice from 200 ml of 5M hydrochloric acid. To the solid thus obtained was added 200 ml of 5M hydrochloric acid in drops. The solid was dissolved by heating and 201.4 g (1.49 moles) of a 29.5% aqueous solution of sodium hydroxide was added in drops. The mixture was cooled to room temperature and a separated solid was recovered by filtration. The solid was washed with water and dried under reduced pressure to give 12.9 g of 4-(4-nitrophenyl)pyridine.
Quantity
206.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1250 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[C:10]1([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+]>Cl>[N+:6]([C:13]1[CH:12]=[CH:11][C:10]([C:16]2[CH:17]=[CH:18][N:19]=[CH:20][CH:21]=2)=[CH:15][CH:14]=1)([O-:9])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
206.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
25.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NC=C1
Step Four
Name
ice
Quantity
1250 g
Type
reactant
Smiles
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-ml four-necked flask were placed
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus prepared
CUSTOM
Type
CUSTOM
Details
placed in a 2000-ml four-necked flask
STIRRING
Type
STIRRING
Details
The mixture was stirred on an ice bath
FILTRATION
Type
FILTRATION
Details
Thereafter, a solid was recovered by filtration at 0° C
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 200 ml of 5M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
To the solid thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
FILTRATION
Type
FILTRATION
Details
a separated solid was recovered by filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.